1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine
Description
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine is a substituted ethanamine derivative featuring a biphenyl scaffold with fluorine and methoxy groups at the 3- and 4-positions of one aromatic ring. The fluorine atom likely enhances electronegativity and metabolic stability, while the methoxy group may influence solubility and receptor binding .
Properties
IUPAC Name |
1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-10H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZLXQZVQUVANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine typically involves the reaction of 3-fluoro-4-methoxyacetophenone with appropriate amine precursors. One common method is the Mannich reaction, which involves the condensation of 3-fluoro-4-methoxyacetophenone with formaldehyde and a secondary amine . This reaction is carried out under mild conditions and results in the formation of the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related ethan-1-amine derivatives:
Key Observations :
- Fluorine vs.
- Methoxy Positioning : The 4-methoxy group in the target compound aligns with analogs in and , which demonstrate improved solubility and synthetic accessibility .
- Biphenyl Scaffold: The biphenyl core (target compound) is less common in the evidence but shares synthetic strategies with mono-phenyl analogs (e.g., lithium-halogen exchange in ).
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are absent, insights can be drawn from related structures:
- Kinase Inhibition : Avapritinib () and selumetinib () feature ethanamine moieties critical for MEK/kinase inhibition. The biphenyl group in the target compound may similarly engage hydrophobic kinase pockets .
- Biased Agonism : discusses phenylalkylamine derivatives (e.g., 2C-T) with substituent-dependent receptor signaling bias. The fluorine and methoxy groups in the target compound may modulate G-protein vs. β-arrestin pathways .
- Solubility and Bioavailability : Selumetinib sulfate () demonstrates the importance of salt formation for solubility, a strategy applicable to the target compound if carboxylic acid groups are introduced .
Biological Activity
1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine, also known as CAS No. 1183409-89-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is , and it exhibits a range of chemical behaviors due to the presence of these functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZEZLXQZVQUVANU-UHFFFAOYSA-N |
| Purity | 98% |
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxyacetophenone with amine precursors through methods such as the Mannich reaction. This reaction condenses the acetophenone with formaldehyde and a secondary amine, leading to the formation of the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects.
Antitumor Activity
Recent studies have indicated potential antitumor properties. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 | <0.01 |
| Compound 82a | KMS-12 BM | 1.4 |
| Compound 83 | MM1.S | 0.64 |
These findings suggest that derivatives of this compound may also exhibit similar antitumor activities.
Neuroprotective Effects
In neurological studies, derivatives of this compound have been evaluated for their ability to inhibit enzymes related to Alzheimer's disease:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.62 ± 0.03 |
| BuChE | 0.69 ± 0.041 |
| BACE-1 | 2.68 ± 0.123 |
These results indicate that the compound could serve as a lead for developing multitarget-directed ligands for neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Antiproliferative Activity : A study demonstrated that compounds with methoxy and fluorine substitutions exhibited enhanced antiproliferative effects against various cancer cell lines.
- Inhibition Studies : Research on enzyme inhibition revealed that modifications in the phenolic structure significantly affect inhibitory potency against cholinesterases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
